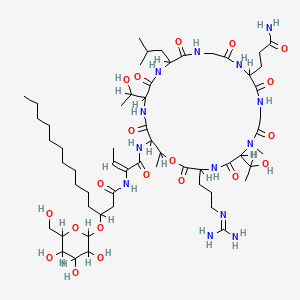
Herbicolin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Herbicolin A is a natural product found in Pantoea agglomerans with data available.
Applications De Recherche Scientifique
Antibacterial Properties
Herbicolin A, an acyl peptide antibiotic, has shown effectiveness against various bacterial species, particularly those in the Mollicutes class. Freundt and Winkelmann (1984) discovered that herbicolin A inhibits the growth of sterol-requiring Mycoplasma, Ureaplasma, and Spiroplasma species, demonstrating its potential as an antimicrobial agent (Freundt & Winkelmann, 1984). Further research by Birkelund and Freundt (1985) confirmed the mycoplasmacidal effect of herbicolin A, showing its ability to kill rather than just inhibit these bacteria (Birkelund & Freundt, 1985).
Structural Characteristics
The structural elucidation of herbicolin A was a significant advancement in understanding its scientific applications. Aydin et al. (1985) determined the structure of herbicolin A, identifying it as a glycolipodepsinonapeptide antibiotic. This discovery highlighted its unique chemical composition and potential for diverse applications (Aydin et al., 1985).
Agricultural Applications
Herbicolin A has also been studied in the context of agriculture. Kempf, Bauer, and Schroth (1993) found that wheat seeds treated with Erwinia herbicola, which produces herbicolin A, contained the antibiotic in their crowns and roots. This suggests a potential role for herbicolin A in plant protection and pathogen resistance (Kempf, Bauer, & Schroth, 1993).
Biocontrol and Antifungal Activity
Further expanding its applications, herbicolin A has been identified as having biocontrol properties, especially against fungal pathogens. Greiner and Winkelmann (1991) reported the production and isolation of herbicolin A by Erwinia herbicola and highlighted its activity against sterol-containing fungi (Greiner & Winkelmann, 1991). Additionally, Winkelmann, Lupp, and Jung (1980) emphasized its specificity against yeasts and filamentous fungi, further affirming its potential in fungal control (Winkelmann, Lupp, & Jung, 1980).
Propriétés
Numéro CAS |
74188-23-1 |
|---|---|
Nom du produit |
Herbicolin A |
Formule moléculaire |
C58H101N13O20 |
Poids moléculaire |
1300.5 g/mol |
Nom IUPAC |
N-[(E)-1-[[12-(3-amino-3-oxopropyl)-3-[3-(diaminomethylideneamino)propyl]-6,21-bis(1-hydroxyethyl)-7,25-dimethyl-18-(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetradecanamide |
InChI |
InChI=1S/C58H101N13O20/c1-9-11-12-13-14-15-16-17-18-20-34(90-57-49(81)48(80)47(79)39(29-72)91-57)26-41(76)65-35(10-2)52(84)70-45-33(7)89-56(88)37(21-19-24-62-58(60)61)67-55(87)46(32(6)74)71(8)43(78)28-64-50(82)36(22-23-40(59)75)66-42(77)27-63-51(83)38(25-30(3)4)68-53(85)44(31(5)73)69-54(45)86/h10,30-34,36-39,44-49,57,72-74,79-81H,9,11-29H2,1-8H3,(H2,59,75)(H,63,83)(H,64,82)(H,65,76)(H,66,77)(H,67,87)(H,68,85)(H,69,86)(H,70,84)(H4,60,61,62)/b35-10+ |
Clé InChI |
GMKUYPOKOFFZTR-KJRGEGHNSA-N |
SMILES isomérique |
CCCCCCCCCCCC(CC(=O)N/C(=C/C)/C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O |
Synonymes |
herbicolin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxy-N-(4-methylphenyl)acetamide](/img/structure/B1235266.png)
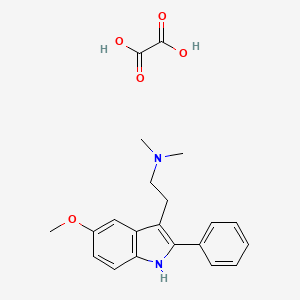
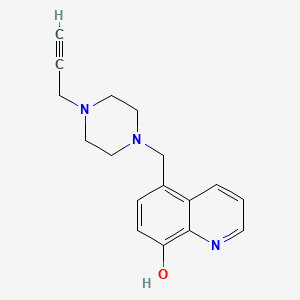
![6-Hydroxybicyclo[2.2.2]octane-2-one](/img/structure/B1235270.png)
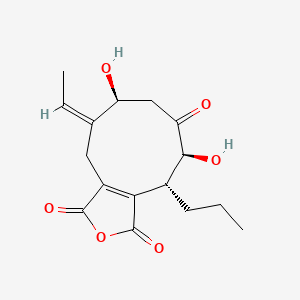
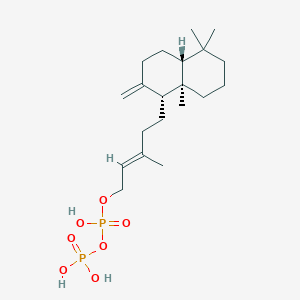
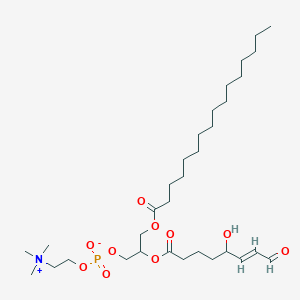
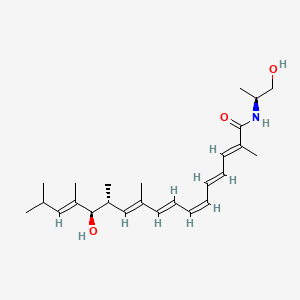
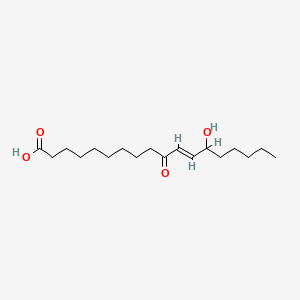
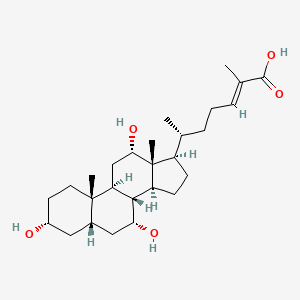
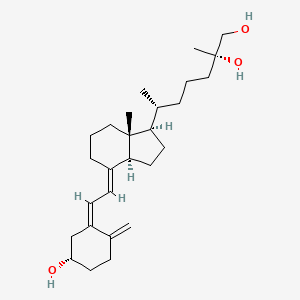
![N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235282.png)
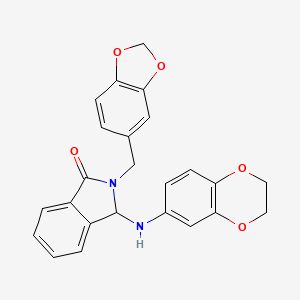
![6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1235285.png)